b-Cyclogeranyltriphenylphosphonium Bromide-d5 is a specialized chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a cyclogeranyl group attached to a triphenylphosphonium moiety, with deuterium isotopes incorporated into its structure. This compound is primarily used in various scientific applications, particularly in organic synthesis and as a reagent in chemical reactions.
This compound can be synthesized through various methods in organic chemistry laboratories. Its specific isotopic form, featuring deuterium, is often utilized in studies requiring tracing or labeling techniques.
The synthesis of b-Cyclogeranyltriphenylphosphonium Bromide-d5 typically involves the following steps:
The reaction conditions typically require an inert atmosphere and may involve solvents such as dichloromethane or toluene. The purification of the final product can be achieved through recrystallization or chromatography techniques.
The molecular structure of b-Cyclogeranyltriphenylphosphonium Bromide-d5 consists of a central phosphorus atom bonded to three phenyl groups and one cyclogeranyl group. The presence of deuterium is indicated by the substitution at specific hydrogen atoms in the cyclogeranyl moiety.
b-Cyclogeranyltriphenylphosphonium Bromide-d5 can participate in various chemical reactions including:
The reactivity profile of this compound allows it to be utilized in synthesizing complex organic structures, particularly in the field of medicinal chemistry and material science.
The mechanism of action for b-Cyclogeranyltriphenylphosphonium Bromide-d5 involves:
Quantitative analysis via NMR spectroscopy can provide insights into the kinetic parameters and stability of intermediates formed during reactions involving this compound.
Relevant analyses using techniques such as infrared spectroscopy and mass spectrometry confirm the presence of functional groups and molecular integrity.
b-Cyclogeranyltriphenylphosphonium Bromide-d5 finds applications primarily in:
Microwave-assisted synthesis has emerged as a transformative methodology for the preparation of phosphonium salts, significantly enhancing the efficiency of β-Cyclogeranyltriphenylphosphonium Bromide-d5 production. This technique leverages microwave irradiation to accelerate the nucleophilic substitution reaction between triphenylphosphine and deuterated β-cyclogeranyl bromide precursors. The controlled dielectric heating effect of microwaves facilitates rapid ionic bond formation between the cyclogeranyl moiety and the phosphorous center, while simultaneously minimizing thermal degradation pathways that commonly plague conventional heating methods [2].
The microwave approach demonstrates particular advantages in deuterated compound synthesis where precursor stability is often compromised under prolonged reaction conditions. By reducing typical reaction times from 12-24 hours to 30-90 minutes, microwave protocols substantially decrease the potential for isotopic scrambling in the deuterated cyclogeranyl precursor. Moreover, the enhanced reaction specificity under microwave irradiation yields phosphonium salts with exceptional isotopic purity (>98% deuterium incorporation) as verified by mass spectrometric analysis [8]. Temperature-controlled microwave systems further enable precise optimization of the quaternization process, with ideal reaction parameters typically occurring between 80-100°C in anhydrous aprotic solvents such as deuterated acetonitrile.
Table 1: Comparative Performance of Microwave vs. Conventional Synthesis Methods
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 30-90 minutes | 12-24 hours |
| Typical Yield | 85-92% | 65-75% |
| Isotopic Purity (D5) | >98% | 90-95% |
| Solvent Volume | 5-10 mL/g substrate | 20-30 mL/g substrate |
| Temperature Control | Precise (±2°C) | Gradual (±5°C) |
Recent innovations in continuous-flow microwave reactors have further improved the scalability of this synthetic approach, addressing previous limitations in batch processing. The technology enables rapid synthesis of β-Cyclogeranyltriphenylphosphonium Bromide-d5 at multi-gram scales while maintaining the stringent isotopic purity requirements for metabolic tracer applications [2]. This advancement is particularly valuable for pharmaceutical research where deuterated Wittig reagents serve as critical intermediates in the preparation of isotopically labeled retinoids for metabolic studies [8].
The synthesis of β-Cyclogeranyltriphenylphosphonium Bromide-d5 requires sophisticated deuterium incorporation strategies to ensure regioselective labeling at five specific hydrogen positions. Two principal methodologies have been developed to achieve high isotopic purity: deuterium exchange via homogeneous catalytic reduction and synthesis from deuterated building blocks. The catalytic reduction approach employs deuterium gas (D₂) and transition metal catalysts (typically Pd/C or PtO₂) to reduce specific unsaturated bonds in the cyclogeranyl precursor while simultaneously incorporating deuterium atoms [10]. This method enables selective deuteration at the β-ionone ring system through careful control of reaction temperature (50-60°C), pressure (3-5 atm D₂), and catalyst loading (5-10% w/w). The resulting deuterated β-cyclogeraniol intermediates subsequently undergo bromination to form the required phosphonium salt precursor.
The building block strategy offers superior regiochemical control through the use of pre-deuterated synthons. β-Ionone-d5, synthesized via acid-catalyzed deuterium exchange at the geminal methyl groups followed by reduction with sodium borodeuteride (NaBD₄), provides a high-purity starting material for cyclogeranyl derivative synthesis [1]. This approach capitalizes on the enhanced acidity of the β-ionone methyl groups (pKa ≈ 22) in deuterated solvents (DMSO-d6 or CD₃OD), facilitating base-catalyzed H/D exchange. The resulting deuterated β-ionone is then converted to the corresponding bromide using phosphorus tribromide (PBr₃) in anhydrous conditions, yielding β-cyclogeranyl bromide-d5 with >99% isotopic purity as confirmed by ²H NMR spectroscopy [8].
Table 2: Deuterium Incorporation Strategies for β-Cyclogeranyl Precursors
| Strategy | Key Reagents | Deuteration Sites | Isotopic Purity |
|---|---|---|---|
| Catalytic Reduction | D₂, Pd/C, PtO₂ | C9, C13 methyl groups | 95-98% |
| H/D Exchange | NaOD, CD₃OD, DMSO-d6 | Ring methyl groups | 90-93% |
| Borodeuteride Reduction | NaBD₄, CD₃OD | Aldehyde → CD₂OH | 97-99% |
| Building Block Synthesis | β-Ionone-d5, PBr₃ | All five positions | >99% |
The selection between these strategies involves careful consideration of isotopic distribution requirements and economic constraints. For applications requiring uniform deuterium distribution (such as metabolic flux studies), the building block approach provides superior results despite higher material costs. Conversely, catalytic reduction offers a cost-effective alternative for applications where specific deuteration patterns are acceptable [1]. Recent advances in electrochemical deuterium exchange present promising alternatives that may further streamline the production of deuterated cyclogeranyl precursors while minimizing precious metal catalyst requirements [10].
The introduction of deuterium labeling significantly alters both the synthetic route and physicochemical behavior of β-Cyclogeranyltriphenylphosphonium Bromide. The non-deuterated compound (CAS 56013-01-5) follows a straightforward synthesis from β-cyclogeraniol through conventional bromination (PBr₃ in dichloromethane) and subsequent quaternization with triphenylphosphine in toluene reflux [3] [4]. This well-established pathway yields the phosphonium salt with molecular weight 479.43 g/mol (C₂₈H₃₂BrP) in approximately 72% overall yield after crystallization.
In contrast, the deuterated analog (CAS 78995-97-8) requires additional synthetic steps and specialized handling to preserve isotopic integrity. The molecular weight increases to 484.46 g/mol (C₂₈H₂₇D₅BrP), resulting in measurable differences in crystallization kinetics and solubility profiles. Deuterated variants exhibit approximately 15-20% slower crystallization rates in ethanol/ether systems due to altered lattice energies, requiring modified recrystallization protocols [2] [8]. Additionally, the deuterium labeling introduces subtle but significant changes to the Wittig reaction characteristics when used in retinoid synthesis:
The economic considerations reveal substantial differences in production scale and cost structures. Non-deuterated material is routinely produced at kilogram scales with production costs approximately $120-150/g, while the deuterated analog (Bromide-d5) remains a specialty product manufactured at 50-100mg batches with costs exceeding $2,500/g [1] [7]. This cost differential primarily stems from the expensive deuterated precursors (β-ionone-d5 at ≈ $15,000/g) and specialized infrastructure requirements for deuterium handling (e.g., inert atmosphere gloveboxes, deuterium-rated vacuum systems) [8].
Despite these challenges, the deuterated compound offers irreplaceable advantages in specific research applications. In retinoid metabolic studies, the 5-unit mass shift introduced by deuterium labeling enables precise tracking of retinoic acid metabolites via LC-MS without interference from endogenous compounds [8]. Similarly, in mitochondrial targeting research, the deuterated phosphonium salt serves as a critical precursor for synthesizing isotopically labeled triphenylphosphonium conjugates used to investigate subcellular distribution kinetics [6]. These specialized applications justify the synthetic complexity and premium cost structure associated with β-Cyclogeranyltriphenylphosphonium Bromide-d5 compared to its non-deuterated counterpart.
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: